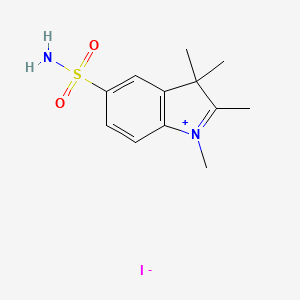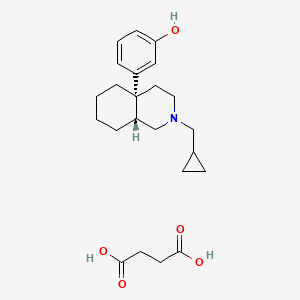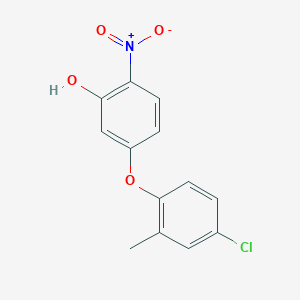![molecular formula C20H34BrNOS B14598762 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-38-0](/img/structure/B14598762.png)
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of substituted phenols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can be achieved through a multi-step process involving several key reactions:
Alkylation: The diethylamino group can be introduced via a Friedel-Crafts alkylation reaction using diethylamine and a suitable alkylating agent.
Thioether Formation: The octylsulfanyl group can be introduced by reacting the phenol derivative with an octylthiol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Amino or thioether derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups, making it less functionalized.
2-[(Diethylamino)methyl]phenol: Lacks the bromine and octylsulfanyl groups, affecting its reactivity and applications.
6-[(Octylsulfanyl)methyl]phenol: Lacks the bromine and diethylamino groups, altering its chemical properties.
Uniqueness
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of all three functional groups (bromine, diethylamino, and octylsulfanyl) on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
61151-38-0 |
|---|---|
Fórmula molecular |
C20H34BrNOS |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-bromo-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34BrNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3 |
Clave InChI |
ASMPNKVEGLKWFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)


![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)

![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)



![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
